molecular formula C14H10Cl2 B1583658 1,1-Bis(4-chlorophenyl)ethylene CAS No. 2642-81-1

1,1-Bis(4-chlorophenyl)ethylene

Cat. No. B1583658
CAS RN: 2642-81-1
M. Wt: 249.1 g/mol
InChI Key: IEAUXBMXWDAYID-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)ethylene is a compound with the formula C14H12Cl2 . It is also known as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene .


Synthesis Analysis

The synthesis of 1,1-Bis(4-chlorophenyl)ethylene is related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), a well-known organochlorine insecticide . DDT can be transformed into 1,1-Bis(4-chlorophenyl)ethylene by certain microorganisms .


Chemical Reactions Analysis

1,1-Bis(4-chlorophenyl)ethylene is a metabolite of DDT. The transformation of DDT to 1,1-Bis(4-chlorophenyl)ethylene is catalyzed by the enzyme DDT-dehydrochlorinase . This reaction is part of the DDT degradation pathway .


Physical And Chemical Properties Analysis

1,1-Bis(4-chlorophenyl)ethylene is a solid compound . Its molecular weight is 318.03 .

Scientific Research Applications

Environmental Bioremediation

  • Field : Environmental Science
  • Application : DDE is a byproduct of DDT, an organochlorine insecticide that has been used worldwide for agricultural purposes and disease control. Due to its persistence and biomagnification properties, DDT and its byproducts have been linked to several health and environmental problems .
  • Methods : Bioremediation strategies have been developed to remove DDT and its byproducts from the environment. These strategies involve the use of microorganisms capable of degrading DDT and its metabolites .
  • Results : While these bioremediation strategies have shown promise, the efficiency of these methods varies, and there are still technological challenges to overcome .

Insecticide Toxicity Study

  • Field : Toxicology
  • Application : DDE, along with other insecticides, has been studied for its effects during human digestion .
  • Methods : In vitro models of human digestion were used to determine the effects of digestion on the concentrations of various insecticides, including DDE .
  • Results : The study found that the concentrations of all tested insecticides decreased during all steps of in vitro human digestion, especially during the large intestinal digestion step with enteric bacteria .

Study of Microbial Transformation

  • Field : Microbiology
  • Application : DDE has been used to study the ability of certain microorganisms, such as Pseudomonas acidovorans M3GY, to transform DDE and its unchlorinated analog, 1,1-diphenylethylene (DPE) .
  • Methods : The study involved incubating the microorganism with DDE or DPE and monitoring the transformation .
  • Results : The results of these studies can provide insights into the microbial degradation of DDE and similar compounds .

Estrogenic Compounds Assay

  • Field : Biochemistry
  • Application : DDE has been used to investigate the role of incubation time, solvent type, yeast inoculum growth stage and concentration on the results of yeast assay for estrogenic compounds .
  • Methods : The study involved conducting yeast assays with varying parameters and analyzing the effects on the results .
  • Results : The results of these studies can help optimize yeast assays for estrogenic compounds .

Androgen Receptor Antagonist Study

  • Field : Pharmacology
  • Application : 4,4′-DDE, a breakdown product of DDT in an aerobic environment, can behave like a typical potent androgen receptor antagonist .
  • Methods : The study involved analyzing the interaction of 4,4′-DDE with androgen receptors .
  • Results : The results of these studies can provide insights into the pharmacological effects of DDE and similar compounds .

Synthesis of Nickel Dithiolene Complexes

  • Field : Inorganic Chemistry
  • Application : DDE has been used in the synthesis of bis(dithiolene)nickel(II) complexes . These complexes have been studied for their near-infrared (NIR) absorption properties, which have potential applications in optical recording, thermal writing, laser printing, laser filtration, infrared photography, medical science, etc .
  • Methods : The complexes were synthesized using a reported method involving the reaction of 4,4′-dihalobenzil and phosphorus pentasulphide .
  • Results : Both the complexes were found to exhibit intense near-infra-red (NIR) absorptions .

DDT Degradation Study

  • Field : Environmental Microbiology
  • Application : DDE has been used to study the degradation of DDT by Janibacter sp. TYM3221 . This bacterium is able to grow on biphenyl and degrades DDE via a meta-ring cleavage pathway .
  • Methods : The study involved analyzing the degradation of DDE by Janibacter sp. TYM3221 .
  • Results : The results of these studies can provide insights into the microbial degradation of DDE and similar compounds .

Transformation of DDD

  • Field : Biochemistry
  • Application : DDE has been used to study the transformation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) by Ralstonia eutropha A5 .
  • Methods : The study involved analyzing the transformation of DDD by Ralstonia eutropha A5 .
  • Results : The results of these studies can provide insights into the biochemical transformation of DDD and similar compounds .

Safety And Hazards

Exposure to 1,1-Bis(4-chlorophenyl)ethylene may cause dizziness, nausea, muscle weakness, narcosis, and respiratory failure. It is highly flammable and toxic if absorbed through the skin, swallowed, or inhaled. It can cause damage to organs and is irritating to the skin and eyes .

Future Directions

The bioremediation of 1,1-Bis(4-chlorophenyl)ethylene is a topic of ongoing research. Microorganisms capable of degrading this compound have been identified, and strategies to enhance bioremediation are being developed .

properties

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAUXBMXWDAYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181016
Record name 1,1-Bis(4-chlorophenyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-chlorophenyl)ethylene

CAS RN

2642-81-1
Record name 1,1-Bis(4-chlorophenyl)ethene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene, 1,1-bis(p-chlorophenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642811
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Record name DMC ethylene
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Record name 1,1-Bis(4-chlorophenyl)ethylene
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Record name 1,1-Bis(4-chlorophenyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Ukisu - Journal of hazardous materials, 2008 - Elsevier
DDT (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane) was dechlorinated in 2-propanol/methanol (99:1v/v) by means of stoichiometric reaction with NaOH and subsequent catalytic …
Number of citations: 43 www.sciencedirect.com
D Lu, D Wang, R Ni, Y Lin, C Feng, Q Xu, X Jia… - … Science and Pollution …, 2015 - Springer
Organochlorine pesticides (OCPs) are persistent organic pollutants that could cause deleterious effects on human health. Breast milk represents a noninvasive specimen source to …
Number of citations: 54 link.springer.com
R Boyer, GT Barry - Canadian Journal of Research, 1948 - cdnsciencepub.com
The compounds 1-(methoxy)-1-(4-chlorophenyl)-2,2,2-trichloroethane, 1-(ethoxy)-1-(4-chlorophenyl)-2,2,2-trichloroethane, 1-(trichloroacetoxy)-1-(4-chlorophenyl)-2,2,2-trichloroethane, …
Number of citations: 7 cdnsciencepub.com
J Zhang, S Liu, J Gui, X Li, G Qi - Journal of Analytical Methods in …, 2021 - hindawi.com
Compound-specific stable chlorine isotope analysis (CSIA-Cl) is an important method for identifying sources of organochlorine contaminants and hel** assess their quantification of …
Number of citations: 3 www.hindawi.com
SY Kang, KW Kim, EG Kim, DW Kim - Geosystem Engineering, 2004 - Taylor & Francis
The endocrine system is the body system that consists of endocrine glands and functions to regulate the growth, reproduction, and somatic activities of animals and humans. The EDCs (…
Number of citations: 2 www.tandfonline.com
H Shimakoshi, Y Hisaeda - The Chemical Record, 2021 - Wiley Online Library
Naturally‐occurring B 12 ‐dependent enzymes catalyze various molecular transformations that are of particular interest from the viewpoint of biological chemistry as well as synthetic …
Number of citations: 12 onlinelibrary.wiley.com
A Mansouri, M Cregut, C Abbes, MJ Durand… - Applied biochemistry …, 2017 - Springer
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl) ethane) is probably the best known and most useful organochlorine insecticide in the world which was used since 1945 for agricultural …
Number of citations: 140 link.springer.com
L Wang, Y Qie, Y Yang, Q Zhao - Environmental Science & …, 2022 - ACS Publications
DDT and its metabolites (DDTs) can induce estrogenic effects. Previous mechanistic investigations mainly concentrated on activating the genomic transcription of estrogen receptor (ER…
Number of citations: 3 pubs.acs.org
H Shimakoshi, Y Hisaeda - Advances in Bioorganometallic Chemistry, 2019 - Elsevier
Bioorganometallic compounds were utilized as catalysts for various molecular transformations. Among the bioorganometallic compounds, coenzyme B 12 is a well-known example of …
Number of citations: 4 www.sciencedirect.com
A Landoulsi, G Thouand - Appl Biochem Biotechnol, 2017 - researchgate.net
DDT (1, 1, 1-trichloro-2, 2-bis (4-chlorophenyl) ethane) is probably the best known and most useful organochlorine insecticide in the world which was used since 1945 for agricultural …
Number of citations: 0 www.researchgate.net

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